Antimalarial agent 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial Agent 17 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating high efficacy against drug-resistant strains of Plasmodium falciparum . Its development is part of ongoing efforts to find new treatments for malaria, especially in regions where resistance to existing drugs is prevalent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 17 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of a quinoline derivative with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key steps include:
Condensation Reaction: Conducted at elevated temperatures (around 80-100°C) in the presence of an acid catalyst.
Reduction Step: Performed at room temperature using sodium borohydride as the reducing agent.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Antimalarial Agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the quinoline ring, enhancing its antimalarial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Modified quinoline rings with enhanced activity.
Substitution Products: Quinoline derivatives with various functional groups.
Scientific Research Applications
Antimalarial Agent 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites, particularly its ability to inhibit parasite growth and replication.
Medicine: Explored as a potential treatment for malaria, especially in cases where resistance to existing drugs is a concern.
Industry: Utilized in the development of new antimalarial formulations and combination therapies
Mechanism of Action
Antimalarial Agent 17 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion by the parasite, and prevents its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite . The molecular targets include heme and various enzymes involved in the detoxification process .
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial that also targets the heme detoxification pathway but has seen widespread resistance.
Artemisinin: A natural product with a different mechanism of action, involving the generation of free radicals that damage parasite proteins.
Mefloquine: Another synthetic antimalarial with a similar mode of action to chloroquine but with a different chemical structure.
Uniqueness of Antimalarial Agent 17: this compound is unique due to its high efficacy against drug-resistant strains of Plasmodium falciparum and its ability to inhibit multiple stages of the parasite’s life cycle. Unlike chloroquine, it has shown effectiveness in regions with high levels of drug resistance .
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
InChI Key |
GIJGHINOALWYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.